2-Chloro-4-fluorobenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBASZTHGTVVIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596951 | |
| Record name | 2-Chloro-4-fluoro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163123-39-4 | |
| Record name | 2-Chloro-4-fluoro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluoro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational and Theoretical Investigations of 2 Chloro 4 Fluorobenzo D Oxazole Derivatives
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties and reactivity of molecules. For benzo[d]oxazole derivatives, DFT studies have been instrumental in elucidating their structural and electronic characteristics.
Optimized Molecular Geometries and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study of polythiophenes containing benzo[d]oxazole, the bond lengths were found to be in the ranges of 1.106 Å to 1.108 Å for C–H, 1.459 Å to 1.430 Å for C–N, and 1.532 Å to 1.545 Å for C–C bonds. nih.gov The bond angles for H–C–H were observed between 106.052° and 106.260°, while C–O–C was 107.237°. nih.gov The calculated geometrical parameters for various benzo[d]oxazole derivatives have shown good agreement with experimental data from similar structures, confirming the reliability of the theoretical models. researchgate.net
Conformational analysis, a key aspect of these studies, helps in understanding how the molecule's shape influences its interactions and properties. Substituents on the benzo[d]oxazole core can significantly affect the molecule's conformation and, consequently, its electronic properties. nih.govrsc.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a crucial parameter for determining a molecule's chemical reactivity, stability, and bioactivity. researchgate.netirjweb.com
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater potential for charge transfer within the molecule, which is often linked to biological activity. researchgate.net For example, a study on two benzoxazole (B165842) derivatives reported HOMO and LUMO energies of -6.15 eV and -1.55 eV, respectively, resulting in an energy gap of 4.60 eV. researchgate.net A low band gap is often indicative of high chemical reactivity, facilitating charge transfers between the molecule and biological targets like proteins. researchgate.net
Calculated Frontier Orbital Energies and Energy Gaps for Benzo[d]oxazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Reference |
|---|---|---|---|---|
| Benzoxazole Derivative 1 | -6.15 | -1.55 | 4.60 | researchgate.net |
| Poly[3-(benzo[d]oxazole-2-yl)thiophene] (P1) | - | - | 0.621 | nih.gov |
| Poly[3-(benzo[d]thiazole-2-yl)thiophene] (P2) | - | - | 0.239 | nih.gov |
Prediction of Chemical Reactivity Parameters
Beyond the HOMO-LUMO gap, DFT calculations can predict a range of global and local reactivity descriptors. These parameters provide a more detailed picture of a molecule's reactivity. researchgate.netresearchgate.net Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These parameters are calculated from the HOMO and LUMO energies. researchgate.net For instance, a higher HOMO energy corresponds to a better electron-donating ability, while a lower LUMO energy indicates a better electron-accepting ability. irjweb.com Local reactivity descriptors, such as condensed Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzo[d]oxazole Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This method is widely used in drug discovery to predict the activity of new compounds and to understand the structural features essential for their biological function.
Development of 2D and 3D QSAR Models
Both 2D and 3D-QSAR models have been developed for benzo[d]oxazole analogs to explore their potential as therapeutic agents. 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as topological indices and physicochemical properties.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of the molecules. nih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.govmdpi.com
For example, 3D-QSAR studies on a series of benzoxazole derivatives as anticancer agents generated robust CoMFA and CoMSIA models with good predictive power. nih.gov Similarly, a 3D-QSAR model was developed for benzo[d]oxazol-2(3H)-one derivatives as selective aldehyde dehydrogenase 1A1 inhibitors, which guided the design of new, potent inhibitors. nih.gov
Statistical Results of 3D-QSAR Models for Benzo[d]oxazole Derivatives
| Model | Target Cell Line/Enzyme | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |
|---|---|---|---|---|---|
| CoMFA | HepG2 | 0.509 | - | 0.5128 | nih.gov |
| CoMSIA | HepG2 | 0.711 | - | 0.6198 | nih.gov |
| CoMFA | HCT-116 | 0.574 | - | 0.5597 | nih.gov |
| CoMSIA | HCT-116 | 0.531 | - | 0.5804 | nih.gov |
| CoMFA | MCF-7 | 0.568 | - | 0.5057 | nih.gov |
| CoMSIA | MCF-7 | 0.669 | - | 0.6577 | nih.gov |
| Field-based 3D-QSAR | JAK3 | 0.87 | 0.93 | - | researchgate.net |
| Atom-based 3D-QSAR | JAK3 | 0.86 | 0.94 | - | researchgate.net |
Identification of Key Structural Descriptors for Biological Activity
A primary goal of QSAR studies is to identify the key molecular descriptors that govern the biological activity of a series of compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature.
For benzo[d]oxazole derivatives, QSAR studies have highlighted the importance of specific substitutions on the benzoxazole ring and associated phenyl rings for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govresearchgate.net For instance, in a study of anti-inflammatory benzoxazole derivatives, molecular modeling suggested that these compounds have a strong interaction with the COX-2 enzyme. nih.gov Another study on anticancer derivatives found that substitutions at position 5 of the benzoxazole ring and at positions on an attached phenyl ring significantly influenced antiproliferative activity. researchgate.net Specifically, derivatives with a methoxy (B1213986) group at position 3 of the phenyl ring and a morpholine (B109124) or N,N-diethyl group at position 4 showed enhanced activity. researchgate.net
The contour maps generated from 3D-QSAR models provide a visual guide for optimizing the lead compounds. For example, they can indicate that a bulky, electron-withdrawing group in a particular region of the molecule would enhance binding to a biological target, thus increasing its activity. nih.govmdpi.com These insights are invaluable for the rational design of new, more potent benzo[d]oxazole-based therapeutic agents.
Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Stability
Until research specifically investigating the computational and theoretical properties of 2-Chloro-4-fluorobenzo[d]oxazole is published, a detailed and accurate article on this topic cannot be written.
Pharmacological and Biological Research of Benzo D Oxazole Derivatives with Halogen Substitution
Anticancer Research and Cytotoxicity Studies
Halogenated benzo[d]oxazole derivatives have been the subject of extensive research for their potential as anticancer agents. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through multiple mechanisms of action.
Inhibition of Cancer Cell Lines by Benzo[d]oxazole Derivatives
Numerous studies have highlighted the cytotoxic effects of benzo[d]oxazole derivatives against a range of human cancer cell lines. For instance, certain 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown potent cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.govnih.gov The meta-substituted compound, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, was particularly effective, with IC50 values of 0.03 μM on LNCaP and 0.08 μM on PC3 cells after a five-day exposure. nih.govnih.gov
In another study, novel phortress (B1677703) analogues with a benzoxazole (B165842) ring system were synthesized and evaluated for their anticancer activity. nih.gov Compounds 3m and 3n, in particular, displayed significant anticancer effects against colon (HT-29), breast (MCF7), lung (A549), liver (HepG2), and brain (C6) carcinoma cell lines when compared to the reference drug doxorubicin. nih.gov Furthermore, a series of bis-1,3,4-oxadiazole-oxazolo[4,5-b]pyridin-2-yl derivatives carrying an amide functionality exhibited greater efficacy against human prostate (PC3), lung (A549), breast (MCF-7), and colon (Colo-205) cancer cell lines than the chemotherapeutic agent etoposide. researchgate.net
The substitution pattern on the benzo[d]oxazole ring plays a crucial role in determining the cytotoxic activity. For example, among a series of unsubstituted benzo[d]oxazole derivatives, the compound with a terminal tert-butyl moiety (12d) showed the highest inhibitory activity against the HepG2 cell line (IC50 = 23.61 μM), while the derivative with a terminal 3-chlorophenyl moiety (13a) had the lowest IC50 value (32.47 µM) against the MCF-7 cell line. nih.gov For 5-chlorobenzo[d]oxazole-based derivatives, the amide with a terminal 3-chlorophenyl arm (12k) was the most potent. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 μM | nih.govnih.gov |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 μM | nih.govnih.gov |
| Unsubstituted benzo[d]oxazole derivative 12d (terminal tert-butyl) | HepG2 (Liver) | 23.61 μM | nih.gov |
| Unsubstituted benzo[d]oxazole derivative 13a (terminal 3-chlorophenyl) | MCF-7 (Breast) | 32.47 µM | nih.gov |
| 5-chlorobenzo[d]oxazole derivative 12k (terminal 3-chlorophenyl) | Not Specified | Most Potent in Series | nih.gov |
Receptor Tyrosine Kinase (RTK) Inhibition by Benzo[d]oxazole Compounds
Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. nih.gov Their aberrant activation is a common feature in many cancers, making them attractive targets for anticancer drug development. nih.gov Benzo[d]oxazole derivatives have emerged as promising RTK inhibitors.
Specifically, a series of novel benzoxazole derivatives were designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key RTK involved in angiogenesis. nih.govtandfonline.com Several compounds, including 12d, 12f, 12i, 12l, and 13a, exhibited high growth inhibitory activities against HepG2 and MCF-7 cell lines and were further investigated for their VEGFR-2 inhibitory activities. nih.gov The most potent anti-proliferative member, 12l, which has a 5-methylbenzo[d]oxazole core with a terminal 3-chlorophenyl moiety, demonstrated the most promising VEGFR-2 inhibitory activity with an IC50 value of 97.38 nM. nih.gov
Aldehyde Dehydrogenase (ALDH1A1) Inhibition by Benzo[d]oxazole Derivatives
Aldehyde dehydrogenase 1A1 (ALDH1A1) is an enzyme that has been implicated in the development of resistance to chemotherapy in various cancers. iu.edunih.gov Consequently, the development of ALDH1A1 inhibitors is a promising strategy to overcome drug resistance. iu.edu Benzimidazole (B57391) derivatives, which are structurally related to benzo[d]oxazoles, have been identified as potent and selective inhibitors of ALDH1A1. nih.govresearchgate.net
Research has led to the development of pan-ALDH1A inhibitors based on a benzimidazole scaffold. iu.edu These inhibitors were designed to target multiple ALDH1A isoforms, which could potentially circumvent resistance mechanisms involving the upregulation of other isoforms. iu.edu Optimization of a lead compound, aided by crystal structures of ALDH1A1, resulted in improved biochemical potency and cellular efficacy. iu.edu
FLT3-ITD Inhibitory Activities of Benzo[d]oxazole Analogs
Fms-like tyrosine kinase 3 (FLT3) is another RTK that is frequently mutated in acute myeloid leukemia (AML). nih.govrawdatalibrary.net The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) leads to constitutive activation of the kinase and is associated with a poor prognosis. nih.govrawdatalibrary.net
A series of benzo[d]oxazole-2-amine derivatives were designed and synthesized as potent FLT3-ITD inhibitors. nih.govrawdatalibrary.net Through structure-activity relationship (SAR) studies, compound T24 was identified as a highly potent inhibitor with an FLT3-ITD inhibitory IC50 of 0.41 nM and an anti-proliferative IC50 of 0.037 μM against MV4-11 cells, which harbor the FLT3-ITD mutation. nih.govrawdatalibrary.net Molecular dynamics simulations provided insights into the binding mode of T24 with the "DFG-in" conformation of FLT3. nih.govrawdatalibrary.net In a separate study, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were developed as potent FLT3 inhibitors, with the most potent compound, 8r, showing strong inhibitory activity against both wild-type FLT3 and its mutants. nih.gov
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Benzo[d]oxazole derivatives have been shown to induce apoptosis through various mechanisms.
One mechanism involves the inhibition of VEGFR-2, which can trigger the apoptotic cascade. nih.gov The most potent VEGFR-2 inhibitor from a series of benzoxazole derivatives, compound 12l, was found to induce apoptosis in HepG2 cells. nih.gov Treatment with this compound led to an increase in the proportion of apoptotic cells. nih.gov The study also assessed apoptotic markers such as caspase-3, BAX, and Bcl-2, which are key regulators of the intrinsic apoptotic pathway. nih.gov
Another mechanism of apoptosis induction by benzo[d]oxazole derivatives is through the inhibition of the nuclear factor E2-related factor 2 (Nrf2) gene. google.com Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, which protect cancer cells from reactive oxygen species (ROS). google.com By inhibiting Nrf2, benzo[d]oxazole derivatives can increase the production of ROS, leading to enhanced apoptosis in cancer cells and overcoming resistance to anticancer therapies. google.com
Antimicrobial and Antibacterial Research
In addition to their anticancer properties, halogenated benzo[d]oxazole derivatives have also been investigated for their antimicrobial and antibacterial activities. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the antimicrobial potency of these compounds. researchgate.net
A comparative study on 2,5-disubstituted-4-thiazolidinones bearing different halogenated phenyl imino groups revealed that the presence of a fluoro group in addition to a chloro group had a marked influence on the antibacterial activity. researchgate.net In another study, a series of fluorobenzoylthiosemicarbazides and their cyclic 1,2,4-triazole (B32235) analogues were tested for their antibacterial activity against Gram-positive bacteria. nih.gov The trifluoromethyl derivatives, 15a, 15b, and 16b, were found to be the most active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov
Furthermore, the synthesis of a series of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives demonstrated that derivatives containing phenylalanine and tyrosine residues were active against several microorganisms. nih.gov
| Compound Class/Derivative | Microorganism(s) | Activity | Reference |
|---|---|---|---|
| 2,5-disubstituted-4-thiazolidinones with 3-chloro-4-fluorophenyl imino group | Bacteria | Enhanced antibacterial activity with fluoro and chloro groups | researchgate.net |
| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives 15a, 15b, 16b) | Gram-positive bacteria (including MRSA) | MICs ranging from 7.82 to 31.25 μg/mL | nih.gov |
| 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives (with Phe and Tyr) | Several microorganisms | Active | nih.gov |
Evaluation of Activity against Gram-Positive and Gram-Negative Bacteria
Halogenated benzo[d]oxazole derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The presence and position of halogen atoms on the benzoxazole ring, as well as the nature of other substituents, play a crucial role in determining the potency and selectivity of these compounds.
Research has shown that certain substituted benzoxazole derivatives exhibit significant antibacterial effects. For instance, a study on 2,5-disubstituted-4-thiazolidinone derivatives bearing a 3-chloro-4-fluorophenyl imino group at position-2 revealed promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The study highlighted that the presence of both chloro and fluoro groups had a marked influence on the antibacterial activity. researchgate.net
Another study on newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, some of which were fluorinated, showed effective inhibition of Gram-positive bacteria, particularly S. aureus. nih.gov The minimum inhibitory concentration (MIC) for several of these compounds against Staphylococcus strains was found to be 32 µg/mL. nih.gov While Gram-negative bacteria like E. coli and P. aeruginosa were generally more resistant, some derivatives still exhibited moderate activity. nih.gov
The introduction of a fluorine atom into a molecule is known to often enhance its biological profile due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. This principle has been explored in the synthesis of fluoro benzothiazoles incorporated with 1,3,4-thiadiazole, with the aim of creating more potent antimicrobial agents.
| Compound/Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |
| 2,5-disubstituted-4-thiazolidinones with 3-chloro-4-fluorophenyl imino group | B. subtilis, S. aureus | P. aeruginosa, E. coli | Presence of both chloro and fluoro groups significantly influenced antibacterial activity. researchgate.net |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus (MIC: 32 µg/mL) | E. coli, P. aeruginosa (moderate activity) | Showed effective inhibition of S. aureus growth. nih.gov |
| Fluoro benzothiazolyl thiadiazole compounds | - | - | Synthesized to explore the synergistic effect of fluorine and the thiadiazole moiety on antimicrobial activity. |
Antifungal Activity Studies
In addition to their antibacterial properties, halogenated benzo[d]oxazole derivatives have been investigated for their potential as antifungal agents. The emergence of drug-resistant fungal strains necessitates the development of new antifungal compounds, and benzoxazole derivatives represent a promising class of molecules in this regard.
Studies have shown that some benzoxazole derivatives possess significant antifungal activity. For example, a series of benzoxazole derivatives were screened for their antifungal activity, with some compounds showing better or comparable activity to the standard drug fluconazole. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal efficacy of a compound. nih.gov
The compound 2-chloro-N-phenylacetamide (A1Cl) has been evaluated for its effects against Aspergillus flavus strains, demonstrating antifungal activity with MIC values ranging from 16 to 256 μg/mL. scielo.br Similarly, this compound also exhibited fungicidal and antibiofilm activity against fluconazole-resistant Candida species, with MIC values between 128 and 256 µg/mL. scielo.br
The mechanism of antifungal action can vary. For some compounds, it may involve the disruption of the fungal cell membrane by binding to ergosterol (B1671047), while for others, it could involve the inhibition of essential enzymes. scielo.br
| Compound/Derivative Type | Fungal Strains | Key Findings |
| Various benzoxazole derivatives | Various fungal strains | Some derivatives showed better or comparable activity to fluconazole. nih.gov |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MIC values ranged from 16 to 256 μg/mL. scielo.br |
| 2-chloro-N-phenylacetamide (A1Cl) | Fluconazole-resistant Candida spp. | MIC values ranged from 128 to 256 µg/mL; also showed antibiofilm activity. scielo.br |
Investigation of Antimicrobial Mechanisms of Action
Understanding the mechanism of action of antimicrobial compounds is crucial for the development of new and effective drugs. For halogenated benzo[d]oxazoles, research has pointed towards several potential cellular targets and pathways that are disrupted, leading to microbial cell death.
One proposed mechanism of action for some antimicrobial amides, such as 2-chloro-N-phenylacetamide, against fungi is the binding to ergosterol in the fungal plasma membrane. scielo.br This interaction can disrupt membrane integrity and function. Additionally, the inhibition of DNA synthesis through the inhibition of enzymes like thymidylate synthase has also been suggested as a possible mechanism. scielo.br
In the context of antibacterial action, the inhibition of DNA gyrase is a well-established target for many antibacterial drugs. nih.gov While not specifically focused on 2-Chloro-4-fluorobenzo[d]oxazole, research on other heterocyclic compounds like fluorobenzoylthiosemicarbazides suggests they may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov
The fungicidal activity of a compound is often determined by the ratio of its minimum fungicidal concentration (MFC) to its minimum inhibitory concentration (MIC). A substance is generally considered fungicidal if the MFC:MIC ratio is less than or equal to 4. scielo.br
Neuroprotective and Anti-inflammatory Research
Beyond their antimicrobial properties, halogenated benzo[d]oxazole derivatives have also shown promise in the areas of neuroprotection and anti-inflammation. These activities are particularly relevant to the development of treatments for neurodegenerative diseases and inflammatory conditions.
Studies on β-Amyloid-Induced Neuroprotection
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. nih.gov Compounds that can protect neurons from Aβ-induced toxicity are therefore of great interest as potential therapeutic agents.
A study on a series of novel synthetic substituted benzo[d]oxazole-based derivatives demonstrated their neuroprotective effects on β-amyloid-induced PC12 cells. mdpi.comnih.gov Several of these compounds were found to be potent in reducing the neurotoxicity of Aβ. mdpi.com One particular compound, 5c, was shown to significantly increase the viability of Aβ-induced PC12 cells and exhibited less toxicity than the existing drug donepezil (B133215) in zebrafish models. nih.gov The neuroprotective mechanism of this compound was found to involve the Akt/GSK-3β/NF-κB signaling pathway. nih.gov
Furthermore, some benzofuran-2-carboxamide (B1298429) derivatives have also been shown to exhibit neuroprotective action against excitotoxicity, a process implicated in neurodegeneration. nih.gov
Evaluation of Anti-inflammatory Potential
Inflammation is a key component of many diseases, and the development of new anti-inflammatory agents is an ongoing research priority. Benzoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant activity. nih.govnih.gov
A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.gov Several of these compounds exhibited significant anti-inflammatory activities, comparable to standard drugs like diclofenac (B195802) sodium and ibuprofen. nih.gov Importantly, these compounds also showed reduced ulcerogenic activity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Detailed Structure-Activity Relationship (SAR) studies specifically for this compound are not prominently documented. General research on halogenated benzoxazoles suggests that the nature and position of halogen substituents on the benzoxazole ring can significantly influence biological activity. However, without specific studies on this compound, any discussion on its SAR would be speculative and not adhere to the required focus on this single compound.
Optimization of Benzoxazole Scaffolds for Enhanced Potency and Selectivity
The optimization of the this compound scaffold for enhanced potency and selectivity against specific biological targets is a theoretical possibility but lacks concrete examples in the literature. Such optimization would typically involve synthesizing and testing a series of analogues with modifications at various positions of the molecule to identify compounds with improved therapeutic profiles. Without access to such research data for this compound, a detailed analysis of its optimization is not possible.
Prodrug Design and Bioreductive Activation Mechanisms for Benzo[d]oxazole-Based Agents
There is no specific information available regarding the design of prodrugs based on the this compound structure or its potential for bioreductive activation. Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug candidate. Similarly, bioreductive activation is a mechanism relevant for certain anticancer agents, where the compound is activated under the hypoxic conditions of a tumor. The applicability of these concepts to this compound remains an area for future investigation.
Material Science Applications of Benzo D Oxazole Scaffolds
Development of Polymers and Coatings Incorporating Benzo[d]oxazole Units
The integration of benzo[d]oxazole units into polymer backbones or as pendant groups has been a successful strategy for creating materials with superior performance characteristics. These materials are often sought after for applications demanding high durability and stability under extreme conditions.
The introduction of benzo[d]oxazole moieties is known to significantly elevate the thermal stability of polymers. For instance, polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal and thermo-oxidative stability. researchgate.net The inherent rigidity of the benzo[d]oxazole ring restricts segmental motion within the polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures. Research on ortho-imide functional benzoxazine (B1645224) monomers has shown that the resulting polybenzoxazoles exhibit high thermal stability. researchgate.net While direct studies on polymers incorporating 2-Chloro-4-fluorobenzo[d]oxazole are not widely documented, the presence of halogen atoms could further influence these properties. The strong C-F and C-Cl bonds might contribute to increased thermal stability and flame retardancy. The inclusion of aromatic groups in the vicinity of the tertiary amines in polybenzoxazine resins has been shown to notably enhance both thermal and thermomechanical properties, with a significant increase in the 5% weight loss temperature (T5%) from 255 to 311 °C. mdpi.com
| Polymer Type | Property Enhancement | Reference |
| Polybenzoxazoles (PBOs) | Excellent thermal and thermo-oxidative stability | researchgate.net |
| Polybenzoxazine Resins | Enhanced thermal and thermomechanical properties | mdpi.com |
Photonic Applications of Benzo[d]oxazole Derivatives
The conjugated π-system of the benzo[d]oxazole ring gives rise to interesting photophysical properties, making its derivatives valuable for a range of photonic applications. These compounds can absorb and emit light, with the specific wavelengths being tunable through chemical modification.
Many benzo[d]oxazole derivatives exhibit strong fluorescence, a property that is highly sensitive to their chemical environment. This has led to their use as fluorescent probes for detecting various analytes. nih.gov For example, novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netresearchgate.netoxazole (B20620) derivatives have been synthesized that absorb light in the range of 296 to 332 nm and emit in the range of 368 to 404 nm with excellent quantum yield. researchgate.net The introduction of electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, can modulate the electronic structure and, consequently, the fluorescent properties of the molecule. The influence of halogen atoms on the solid-state fluorescence of 2-phenyl-benzoxazole derivatives has been a subject of study, indicating that such substitutions can be a tool for fine-tuning their optical characteristics. acs.org
| Benzo[d]oxazole Derivative Type | Absorption Range (nm) | Emission Range (nm) | Reference |
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netresearchgate.netoxazole derivatives | 296 - 332 | 368 - 404 | researchgate.net |
The luminescence of benzo[d]oxazole derivatives is a key feature in their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Benzothiazole-based materials, which are structurally related to benzoxazoles, have been shown to exhibit strong luminescence in both solution and solid states. researchgate.net This is attributed to the presence of an electron-withdrawing heteroaromatic ring combined with a π-conjugated system. researchgate.net The incorporation of such luminescent materials into devices can lead to efficient light emission. For instance, an electroluminescent device using a benzothiazole (B30560) derivative has demonstrated a maximum brightness of 3760 cd/m² at 14.4 V. researchgate.net While specific data on this compound is scarce, it is plausible that its derivatives could be designed to exhibit tailored luminescent properties for use in advanced display and lighting technologies.
Intellectual Property and Innovation Landscape Surrounding 2 Chloro 4 Fluorobenzo D Oxazole
Patent Analysis of Novel Benzo[d]oxazole Derivatives and their Synthetic Methods
A review of patents reveals a strong and ongoing interest in the development of novel benzo[d]oxazole derivatives and their synthetic methodologies. nih.govsci-hub.se The benzoxazole (B165842) scaffold is a key pharmacophore in many medicinal compounds, leading to a wide array of patents covering their synthesis and application. nih.gov
Numerous patents describe methods for synthesizing benzoxazole derivatives. For example, one patented method involves the reaction of an oxime with hydrogen chloride in acetic acid to produce benzoxazole derivatives, which are useful as intermediates for medicines and photographic chemicals. google.com Another patent discloses a preparation method for 2-chlorobenzo[d]oxazole-5-formaldehyde, an important pharmaceutical intermediate, starting from 2-nitro-4-methylphenol through a multi-step synthesis involving reduction, cyclization, chlorination, and oxidation. google.com
The synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives has also been a focus of recent research, with studies exploring both conventional and more sustainable, green chemistry approaches. mdpi.comnih.gov These methods often involve the cyclocondensation of Schiff bases. mdpi.comnih.gov
Patents for benzoxazole derivatives often claim compounds with specific substitutions that are shown to enhance biological activity. For instance, research has indicated that substitutions at the 5-position of the benzoxazole ring with a halogen atom, or at the 2-position with aryl substituents, can lead to increased antiproliferative activity. nih.gov
A patent review of benzoxazole derivatives from 2015 to 2020 highlighted their excellent activity against various protein targets and diseases, with some compounds advancing to clinical trials. nih.govsci-hub.se The review noted a trend towards incorporating N-heterocyclic rings, aromatic rings, and amide groups as substituents on the benzoxazole moiety to enhance therapeutic potential. sci-hub.se
Below is a table summarizing selected patents related to the synthesis of benzoxazole derivatives:
| Patent Number | Title | Summary of Invention |
| JPS55153775A | Synthetic method of benzoxazoles | A method for producing benzoxazole derivatives by reacting an oxime with hydrogen chloride in acetic acid. google.com |
| CN104292179A | Preparation method of 2-chlorobenzo[d]oxazole-5-formaldehyde | A multi-step synthesis of 2-chlorobenzo[d]oxazole-5-formaldehyde from 2-nitro-4-methylphenol. google.com |
| CN105732357A | 2-chloro-4-fluorobenzoic acid and preparation method thereof | A method for preparing 2-chloro-4-fluorobenzoic acid, a potential precursor or related compound, using m-chloroaniline as a starting material. google.com |
| EP0281012A1 | 4-Chloro-oxazole derivatives, method for their preparation and their use | Describes the synthesis of 4-chlorooxazole derivatives with unsaturated groups in the 2- or 5-position for use as photoconductive substances. google.com |
| US7910579B2 | Benzoxazole derivatives | Focuses on benzoxazole derivatives with applications in the detection and treatment of diseases associated with amyloid β protein, such as Alzheimer's disease. google.com |
| US11104650B2 | Process for production of 2-chloro-4-nitroimidazole (B123238) derivatives | An improved process for preparing 2-chloro-4-nitroimidazole derivatives, which are intermediates for anti-tuberculosis drugs. justia.com |
Novelty Criteria for Halogenated Chemical Compounds in Patent Law
In patent law, novelty is a fundamental requirement for an invention to be patentable. lumenci.com An invention is considered novel if it has not been previously disclosed to the public. lumenci.com For chemical compounds, including halogenated ones like 2-chloro-4-fluorobenzo[d]oxazole, the novelty assessment involves a detailed comparison with the "prior art," which includes all publicly available information before the patent application's filing date. duke.edurosalindfranklin.edu
The key criteria for establishing the novelty of a chemical compound are:
Structural Non-obviousness: The chemical structure of the new compound must not have been obvious to a person having ordinary skill in the art (PHOSITA) at the time the invention was made. rosalindfranklin.edu This means that even if a general chemical formula in the prior art could theoretically encompass the new compound, if the specific compound was not explicitly disclosed or suggested, it may still be considered novel.
Unexpected Properties: A new halogenated compound that is structurally similar to known compounds may still be patentable if it exhibits unexpected and beneficial properties. hofstra.edu These properties could include enhanced therapeutic efficacy, reduced toxicity, improved stability, or a novel mechanism of action.
Selection Inventions: A specific compound or a group of compounds selected from a larger, previously disclosed group may be considered novel if the selection is not arbitrary and leads to a technical advantage. epo.org For instance, selecting a specific halogenated derivative from a broad class of compounds that demonstrates surprisingly superior activity would support a claim of novelty.
The European Patent Office's case law provides that a specific combination of elements from two known lists can be considered novel. epo.org Furthermore, if a product cannot be defined by a generic formula, additional parameters like its method of preparation (product-by-process claims) can be used to establish novelty. epo.org
Emerging Patent Trends in Benzo[d]oxazole-Related Technologies
The patent landscape for benzo[d]oxazole-related technologies shows a clear trend towards their application in medicinal chemistry, particularly in the development of treatments for a wide range of diseases.
Key Emerging Trends:
Focus on Specific Therapeutic Areas: There is a significant focus on patenting benzoxazole derivatives for specific diseases. A notable area is oncology, with many patents covering their use as anticancer agents. nih.govresearchgate.net Other prominent areas include neurodegenerative diseases like Alzheimer's, as well as inflammatory, viral, and bacterial infections. sci-hub.seresearchgate.net
Scaffold Hopping and Derivative Synthesis: Researchers are actively designing and synthesizing novel benzo[d]oxazole derivatives by modifying the core structure with various substituents to enhance biological activity and specificity. nih.govmdpi.com This includes the synthesis of compounds with heterocyclic and aromatic ring structures as part of their substituents. sci-hub.se
Development of Improved Synthetic Methods: There is a continuous effort to develop more efficient, cost-effective, and environmentally friendly methods for synthesizing benzoxazole derivatives. mdpi.comnih.gov
Target-Specific Drug Design: A growing trend involves designing benzoxazole derivatives to interact with specific biological targets, such as enzymes or proteins, implicated in disease pathways. nih.govsci-hub.se For example, benzoxazole derivatives have been designed as inhibitors of enzymes involved in Alzheimer's disease. researchgate.net
The following table highlights some of the recent patent trends in the application of benzoxazole derivatives:
| Therapeutic Area | Focus of Patented Inventions |
| Oncology | Development of benzoxazole derivatives with antiproliferative and anticancer properties. nih.govresearchgate.net |
| Neurodegenerative Diseases | Synthesis of benzoxazole derivatives for the treatment of diseases like Alzheimer's, often targeting specific proteins like amyloid β. google.comresearchgate.netnih.gov |
| Infectious Diseases | Exploration of benzoxazole derivatives as antibacterial and antifungal agents. nih.govmdpi.com |
| Inflammatory Diseases | Development of benzoxazole-based compounds with anti-inflammatory properties. mdpi.com |
The ongoing research and patenting activity underscore the significant potential of the benzoxazole scaffold in drug discovery and development. sci-hub.se
Future Directions and Emerging Research Avenues for 2 Chloro 4 Fluorobenzo D Oxazole Research
Targeted Drug Delivery Systems for Benzo[d]oxazole Therapeutics
The efficacy of many potent therapeutic agents is often limited by challenges such as poor solubility, rapid metabolism, and off-target toxicity. Targeted drug delivery systems offer a promising strategy to overcome these hurdles. For benzoxazole-based therapeutics, including derivatives of 2-Chloro-4-fluorobenzo[d]oxazole, the development of sophisticated delivery platforms is a critical area of future research.
One promising avenue is the use of nanoparticle-based systems. mdpi.comnih.gov These can be engineered to encapsulate benzoxazole (B165842) compounds, protecting them from degradation and facilitating their transport to specific sites within the body. mdpi.com For instance, liquid metal nanoparticles (LMNPs) composed of a gallium-indium eutectic alloy have been explored for delivering benzoporphyrin derivatives in photodynamic therapy. nih.gov This platform could be adapted for this compound, potentially enhancing its accumulation in tumor tissues. nih.gov
Moreover, the surface of these nanoparticles can be functionalized with targeting ligands, such as folic acid, to direct the drug specifically to cancer cells that overexpress the folate receptor. nih.gov The inclusion of molecules like beta-cyclodextrin (B164692) can further improve drug loading and stability. nih.gov The hydrolysis-sensitive nature of the benzoxazole ring can also be exploited to design prodrugs that release the active compound under specific physiological conditions, such as the acidic microenvironment of a tumor. nih.gov
| Delivery System | Potential Advantages for Benzoxazole Therapeutics | Key Research Focus |
| Liquid Metal Nanoparticles | High drug loading capacity, controlled release, potential for theranostic applications. nih.gov | Surface functionalization for targeted delivery, optimization of drug encapsulation and release kinetics. nih.gov |
| Chitosan-based Nanoparticles | Biocompatibility, biodegradability, mucoadhesive properties. mdpi.com | Synthesis of novel chitosan-benzoxazole conjugates, characterization of nanoparticle size and zeta potential. mdpi.com |
| Prodrug Strategies | Targeted release of the active compound, reduced systemic toxicity. nih.gov | Design of linkers that are cleaved by specific enzymes or pH conditions at the target site. nih.gov |
Application in Neglected Tropical Diseases Research
Neglected tropical diseases (NTDs) represent a significant global health burden, affecting billions of people, primarily in low-income countries. The development of new and effective treatments for these diseases is a pressing need. The benzoxazole scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial and antiparasitic effects, making it a promising starting point for NTD drug discovery. nih.govnih.govnih.govresearchgate.net
Research has shown that various benzoxazole derivatives exhibit potent anthelmintic activity against nematodes and tapeworms. nih.gov For example, certain isothiocyanato-substituted benzoxazoles have shown 100% nematocidal activity in mouse models. nih.gov Furthermore, the antiprotozoal potential of heterocyclic compounds containing moieties similar to benzoxazole, such as oxadiazoles (B1248032) and triazoles, has been recognized. nih.govnih.govmdpi.com
Given the established antiparasitic properties of the benzoxazole core, future research should focus on synthesizing and evaluating derivatives of this compound against a range of pathogens responsible for NTDs. The presence of halogen atoms in the molecule could enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved efficacy.
| Neglected Tropical Disease | Rationale for Investigating this compound | Research Approach |
| Helminthiasis (e.g., Nematode and Tapeworm infections) | Known anthelmintic activity of benzoxazole derivatives. nih.gov | In vitro and in vivo screening against relevant helminth species. |
| Protozoan Infections (e.g., Leishmaniasis, Trypanosomiasis) | Established antiprotozoal activity of related heterocyclic compounds. nih.govnih.govmdpi.com | Screening against various protozoan parasites and investigation of the mechanism of action. |
| Tuberculosis | Potent antimycobacterial activity of some benzoxazole derivatives has been reported. nih.gov | Evaluation of activity against Mycobacterium tuberculosis, including drug-resistant strains. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
A thorough understanding of the three-dimensional structure of a molecule is fundamental to elucidating its mechanism of action and designing more potent derivatives. For a halogenated heterocycle like this compound, advanced spectroscopic techniques are invaluable for its structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In particular, ¹⁹F NMR is highly specific and sensitive for fluorinated compounds, providing detailed information about the electronic environment of the fluorine atom. nih.govnih.gov This can be crucial for confirming the successful incorporation of fluorine into the molecule and for studying its interactions with biological targets. nih.gov Combining experimental NMR data with quantum-chemical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can provide a highly accurate assignment of NMR chemical shifts and a deeper understanding of the molecule's conformation. mdpi.com
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. Obtaining a crystal structure of this compound, or its co-crystals with target proteins, would offer unparalleled insights into its binding mode and the specific intermolecular interactions that contribute to its biological activity.
| Spectroscopic Technique | Information Provided | Application to this compound |
| ¹⁹F NMR Spectroscopy | Information about the electronic environment of the fluorine atom. nih.govnih.gov | Confirmation of fluorination, study of intermolecular interactions. nih.gov |
| ¹H and ¹³C NMR with GIAO Calculations | Detailed structural and conformational analysis. mdpi.comresearchgate.net | Accurate assignment of chemical shifts and validation of molecular structure. mdpi.com |
| X-ray Crystallography | Precise three-dimensional atomic coordinates. | Determination of the solid-state structure, elucidation of binding modes with target macromolecules. |
Development of Novel Synthetic Reagents for Halogenated Heterocycles
The synthesis of halogenated heterocyclic compounds often presents unique challenges. The development of new, more efficient, and selective halogenating reagents is therefore a critical area of research that can significantly impact the accessibility of compounds like this compound and its analogues.
Recent advances in synthetic chemistry have led to the development of a variety of novel halogenating agents. tcichemicals.com For fluorination, reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride offer advantages in terms of handling and stability compared to traditional reagents. tcichemicals.com For chlorination, bromination, and iodination, N-halo compounds such as N-halosuccinimides and trihaloisocyanuric acids have proven to be versatile reagents for the synthesis of a wide range of heterocycles. researchgate.netmdpi.com
The development of catalytic methods for halogenation is particularly attractive from a green chemistry perspective. researchgate.net For instance, the use of photocatalysts or metal catalysts can enable the synthesis of benzoxazole derivatives under milder conditions, often with higher yields and selectivity. rsc.org Future research in this area could focus on developing catalytic systems specifically tailored for the regioselective halogenation of the benzoxazole core, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship studies.
| Reagent/Methodology | Description | Potential Application |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | A crystalline, thermally stable nucleophilic fluorinating agent. tcichemicals.com | Introduction of fluorine at specific positions in the benzoxazole scaffold. |
| N-Halosuccinimides | Electrophilic halogenating agents used in various cyclization reactions. researchgate.net | Synthesis of a variety of halogenated heterocyclic precursors to benzoxazoles. |
| Photocatalysis | Use of light to promote chemical reactions, often under mild conditions. rsc.org | Green synthesis of benzoxazole derivatives with reduced waste and energy consumption. rsc.org |
Machine Learning and Artificial Intelligence in Benzo[d]oxazole Drug Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery. springernature.comnih.govresearchgate.netnih.gov These powerful computational tools can significantly accelerate the identification and optimization of new drug candidates. youtube.comnih.govyoutube.comyoutube.com For the development of therapeutics based on the this compound scaffold, AI and ML can be applied at multiple stages of the discovery pipeline.
Generative de novo design algorithms can propose novel molecular structures with desired properties, such as high predicted binding affinity for a specific target and favorable pharmacokinetic profiles. nih.gov These models can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns that confer biological activity. researchgate.netyoutube.com
Furthermore, ML models can be developed to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). youtube.com This allows for the in silico screening of large virtual libraries of benzoxazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The use of self-supervised learning on large, unlabeled datasets of cellular images can also help to identify the biological effects of compounds without prior knowledge of their mechanism of action. youtube.com
| AI/ML Application | Description | Impact on Benzoxazole Research |
| Generative De Novo Design | Algorithms that create novel molecular structures with desired properties. nih.gov | Rapid exploration of the chemical space around the this compound scaffold. |
| ADMET Prediction | Models that predict the pharmacokinetic and toxicity profiles of compounds. youtube.com | Early-stage filtering of candidates with poor drug-like properties, reducing late-stage attrition. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate the chemical structure of compounds with their biological activity. youtube.com | Identification of key structural features responsible for activity and guidance for lead optimization. |
Q & A
Q. What are the common synthetic methodologies for preparing 2-Chloro-4-fluorobenzo[d]oxazole derivatives?
The synthesis of this compound derivatives typically involves condensation reactions between substituted benzaldehydes and 2-aminophenol derivatives. For example:
- Condensation with 2-aminophenol : Pyrazole-4-carboxaldehydes react with 2-aminophenol derivatives under conditions such as ethanol with NH₄Cl or phosphorus trichloride (PCl₃) at 60°C, yielding benzo[d]oxazole scaffolds .
- Reflux with catalysts : A general method involves refluxing substituted benzaldehydes with aminotriazole derivatives in ethanol, using glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
- Microwave/ultrasound-assisted synthesis : Green methods (e.g., microwave irradiation) enhance reaction efficiency and reduce toxic byproducts compared to conventional heating .
Q. What characterization techniques are critical for confirming the structure of this compound derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR provide detailed structural insights, such as distinguishing aromatic protons and confirming substituent positions (e.g., singlet at δ 8.46 ppm for oxazole methine protons) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates bond lengths/angles (e.g., dihedral angles in piperidinium-oxazole hybrids) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is advised if vapor exposure is possible .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes.
- Waste disposal : Segregate halogenated waste and follow institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Catalyst selection : Replace traditional acids (e.g., PCl₃) with eco-friendly catalysts like deep-eutectic solvents or ionic liquids to improve reaction efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) under microwave irradiation to reduce reaction time and energy consumption .
- Purification strategies : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Assay standardization : Validate bioactivity data using consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing fluorine with trifluoromethyl groups) to identify pharmacophoric motifs .
- Computational modeling : Use molecular docking (e.g., targeting STAT3 or DNA topoisomerases) to predict binding affinities and rationalize discrepancies .
Q. What advanced techniques are used to study photophysical interactions of this compound with nanoparticles?
- Spectroscopic analysis : Fluorescence quenching experiments and UV-vis spectroscopy quantify interactions with silver nanoparticles, revealing energy transfer mechanisms .
- Theoretical modeling : Density functional theory (DFT) calculations correlate experimental spectral data with electronic transitions in the oxazole ring .
Q. How can mechanistic pathways for DAST-mediated oxazole synthesis be validated?
- Isotopic labeling : Use deuterated β-ketoamides to trace fluorine incorporation and intermediate formation .
- Kinetic studies : Monitor reaction progress via in situ NMR to identify rate-determining steps (e.g., fluoroacetal intermediate formation) .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
